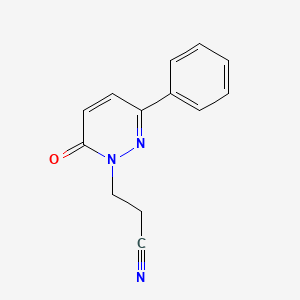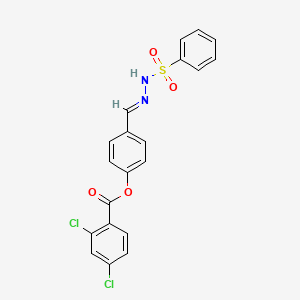
1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antihypertensive, antidiabetic, anti-inflammatory, antinociceptive, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- typically involves the condensation of β-benzoylpropionic acid with carbohydrazide. The reaction is carried out by refluxing in absolute ethanol in the presence of sodium acetate . The structure of the synthesized compound is confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves multistep reactions that combine various scaffolds known for their biological activities. The synthesis of related compounds often involves similar methodologies, highlighting the potential for scalable production.
Chemical Reactions Analysis
Types of Reactions
1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
Scientific Research Applications
1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s structure allows it to bind to the active site of COX-2, thereby inhibiting its activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(6-Oxo-3-phenyl-1(6H)-pyridazinyl)acetic acid: This compound shares a similar pyridazine core structure and exhibits comparable pharmacological activities.
Methyl (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetate:
Uniqueness
1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- stands out due to its specific nitrile functional group, which imparts unique reactivity and potential for further chemical modifications. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
59594-38-6 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-(6-oxo-3-phenylpyridazin-1-yl)propanenitrile |
InChI |
InChI=1S/C13H11N3O/c14-9-4-10-16-13(17)8-7-12(15-16)11-5-2-1-3-6-11/h1-3,5-8H,4,10H2 |
InChI Key |
ZMIMAOBHHUTJPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)


![4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)


![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)

![(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12042717.png)
![ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042725.png)



